molecular formula C22H26N2O B8668153 (1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B8668153
M. Wt: 334.5 g/mol
InChI Key: DPIHKYQPYWACMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H26N2O/c25-22(24-15-12-19-8-4-5-9-21(19)17-24)20-10-13-23(14-11-20)16-18-6-2-1-3-7-18/h1-9,20H,10-17H2

InChI Key

DPIHKYQPYWACMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

251 ml (594 mmol) of trimethylaluminium (at a concentration of 25% in hexane) are introduced under an argon atmosphere into 400 ml of tolune. The solution is cooled in an ice bath and 81.5 g (612 mmol) of 1,2,3,4-tetrahydroisoquinoline, dissolved in 200 ml of toluene, are added. The mixture is heated to approximately 50° C. and 95 g (384 mmol) of ethyl 1phenylmethyl-4-piperidinecarboxylate, dissolved in 400 ml of toluene, are added. The mixture is heated under reflux for 2 h, approximately 250 ml of solvent being removed by means of a Dean and Stark apparatus. The mixture is cooled in an ice bath and hydrolysed by slowly adding 250 ml of water, and the insoluble material is filtered off, it being rinsed with ethyl acetate. The filtrate is washed three times with water, the organic phase dried over sodium sulphate, the solvent evaporated off and the residue recrystallized in cyclohexane. 116.6 g of product are obtained. Melting point: 98°-100° C.
Quantity
251 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

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